5-Nitro-1H-indole-3-ethanol
Overview
Description
5-Nitro-1H-indole-3-ethanol is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The nitro group at the 5-position and the ethanol group at the 3-position of the indole ring confer unique chemical properties to this compound, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-indole-3-ethanol typically involves the nitration of 1H-indole followed by the introduction of the ethanol group at the 3-position. One common method is as follows:
Nitration of 1H-indole: This step involves the reaction of 1H-indole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position.
Introduction of the Ethanol Group: The nitrated indole is then subjected to a reaction with an appropriate reagent to introduce the ethanol group at the 3-position. This can be achieved through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-indole-3-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as palladium on carbon with hydrogen gas, lithium aluminum hydride, or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-nitro-1H-indole-3-carboxylic acid or 5-nitro-1H-indole-3-aldehyde.
Reduction: Formation of 5-amino-1H-indole-3-ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1H-indole-3-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways involving indole derivatives.
Medicine: Research into its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable nitro and ethanol functional groups.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-indole-3-ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ethanol group can enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-indole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
5-Nitro-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
5-Amino-1H-indole-3-ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Nitro-1H-indole-3-ethanol is unique due to the presence of both a nitro group and an ethanol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-2-1-8(12(14)15)5-9(7)10/h1-2,5-6,11,13H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNRZJTIDHFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961630 | |
Record name | 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41339-64-4 | |
Record name | 1H-Indole-3-ethanol, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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